Cas no 1336291-26-9 ((2R)-1-(4-methoxy-3-methylphenyl)propan-2-amine)

(2R)-1-(4-Methoxy-3-methylphenyl)propan-2-amine is a chiral amine compound featuring a methoxy-substituted aromatic ring and a methyl group at the meta position. Its stereospecific (R)-configuration enhances selectivity in synthetic applications, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The methoxy and methyl substituents contribute to its electron-rich aromatic system, influencing reactivity in electrophilic substitutions or catalytic transformations. This compound is particularly useful in the development of bioactive molecules due to its structural rigidity and potential for derivatization. High purity grades ensure reproducibility in research and industrial processes, while its well-defined stereochemistry supports studies in enantioselective catalysis and medicinal chemistry.
(2R)-1-(4-methoxy-3-methylphenyl)propan-2-amine structure
1336291-26-9 structure
Product Name:(2R)-1-(4-methoxy-3-methylphenyl)propan-2-amine
CAS No:1336291-26-9
MF:C11H17NO
MW:179.258783102036
CID:6160440
PubChem ID:89868140
Update Time:2025-05-26

(2R)-1-(4-methoxy-3-methylphenyl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-(4-methoxy-3-methylphenyl)propan-2-amine
    • 1336291-26-9
    • SCHEMBL15342270
    • EN300-1834694
    • Inchi: 1S/C11H17NO/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6,9H,7,12H2,1-3H3/t9-/m1/s1
    • InChI Key: HTWBCLIOMBETGN-SECBINFHSA-N
    • SMILES: O(C)C1C=CC(=CC=1C)C[C@@H](C)N

Computed Properties

  • Exact Mass: 179.131014166g/mol
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 35.2Ų

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(2R)-1-(4-methoxy-3-methylphenyl)propan-2-amine Related Literature

Additional information on (2R)-1-(4-methoxy-3-methylphenyl)propan-2-amine

Compound Introduction: (2R)-1-(4-methoxy-3-methylphenyl)propan-2-amine and CAS No. 1336291-26-9

(2R)-1-(4-methoxy-3-methylphenyl)propan-2-amine is a meticulously crafted organic molecule with a CAS number of 1336291-26-9, which has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, characterized by its chiral center and aromatic substituents, represents a promising candidate for further exploration in drug discovery and development.

The molecular structure of (2R)-1-(4-methoxy-3-methylphenyl)propan-2-amine consists of a propylamine backbone linked to a phenyl ring substituted with both methoxy and methyl groups. The presence of these functional groups not only contributes to the compound's solubility and bioavailability but also opens up diverse possibilities for interaction with biological targets. Specifically, the methoxy group at the para position relative to the methyl group enhances the compound's ability to engage with specific enzymes and receptors, making it a valuable scaffold for medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutics that leverage chiral molecules to achieve higher selectivity and efficacy. The stereochemistry of (2R)-1-(4-methoxy-3-methylphenyl)propan-2-amine, particularly the (R) configuration at the chiral center, plays a crucial role in determining its pharmacological profile. Studies have shown that enantiopure compounds often exhibit distinct pharmacokinetic and pharmacodynamic properties compared to their racemic counterparts, underscoring the importance of stereochemical purity in drug design.

Current research in the pharmaceutical industry is increasingly emphasizing the development of targeted therapies that address specific pathological mechanisms. The structural features of (2R)-1-(4-methoxy-3-methylphenyl)propan-2-amine make it an attractive candidate for investigating its potential in modulating pathways associated with neurological disorders, inflammation, and metabolic diseases. For instance, preliminary studies suggest that this compound may interact with monoamine oxidase enzymes, which are implicated in conditions such as depression and Parkinson's disease.

The synthesis of (2R)-1-(4-methoxy-3-methylphenyl)propan-2-amine presents unique challenges due to the need for precise stereocontrol during its preparation. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These approaches not only enhance the yield but also ensure that the final product meets stringent quality standards required for preclinical and clinical studies.

The chemical properties of this compound, such as its stability under various conditions and compatibility with standard analytical techniques, make it suitable for extensive characterization using spectroscopic methods like NMR spectroscopy, mass spectrometry, and X-ray crystallography. Such detailed characterization is essential for understanding its behavior in biological systems and for optimizing its pharmacological properties.

In addition to its potential therapeutic applications, (2R)-1-(4-methoxy-3-methylphenyl)propan-2-amine may also serve as a key intermediate in the synthesis of more complex molecules. Its versatile structure allows for further functionalization, enabling chemists to explore new chemical space and discover novel bioactive compounds. This flexibility is particularly valuable in drug discovery pipelines where rapid iteration and diversification of molecular structures are critical.

The growing interest in personalized medicine has also highlighted the importance of developing compounds with tailored properties to meet individual patient needs. The unique characteristics of (2R)-1-(4-methoxy-3-methylphenyl)propan-2-amine align well with this trend, as it offers opportunities for creating patient-specific therapeutics that can be optimized based on genetic or molecular profiles.

Ongoing research efforts are focused on evaluating the safety and efficacy of this compound through rigorous preclinical studies. These studies aim to elucidate its mechanism of action, assess its toxicity profile, and identify potential side effects. By leveraging cutting-edge technologies such as CRISPR-based screening platforms and organ-on-a-chip models, researchers are gaining deeper insights into how this compound interacts with biological systems.

The implications of these findings extend beyond academic research, as they may pave the way for new treatment strategies that address unmet medical needs. The development of innovative drugs often relies on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The case of (2R)-1-(4-methoxy-3-methylphenyl)propan-2-amine exemplifies how such collaboration can lead to significant advancements in therapeutic innovation.

In conclusion, (2R)-1-(4-methoxy-3-methylphenyl)propan-2-amine, identified by CAS number 1336291-26-9, represents a compelling subject of study in pharmaceutical chemistry. Its unique structural features, coupled with promising preliminary findings from ongoing research, position it as a valuable asset in the quest for novel therapeutics. As scientific understanding continues to evolve, compounds like this one are likely to play an increasingly important role in shaping the future of medicine.

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